Lipophilicity Advantage Over Analogs
3-(1H-Pyrrol-3-yl)propanoic acid exhibits an XLogP3 of 0.5, which is lower than 3-(1H-pyrrol-2-yl)propanoic acid (XLogP3 0.6) [2], 3-(furan-3-yl)propanoic acid (XLogP3 0.7) [3], 3-(thiophen-3-yl)propanoic acid (XLogP3 1.8) [4], and 3-(1H-indol-3-yl)propanoic acid (XLogP3 1.73) [5]. The lower lipophilicity predicts higher aqueous solubility, which can be advantageous for biochemical assay compatibility and formulation development.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 3-(1H-Pyrrol-2-yl)propanoic acid: 0.6; 3-(Furan-3-yl)propanoic acid: 0.7; 3-(Thiophen-3-yl)propanoic acid: 1.8; 3-(1H-Indol-3-yl)propanoic acid: 1.73 |
| Quantified Difference | ΔXLogP3 = +0.1 to +1.3 relative to comparators |
| Conditions | XLogP3 values computed by PubChem (XLogP3 3.0 algorithm); all values from PubChem database, accessed 2026. |
Why This Matters
When selecting a heterocyclic building block for aqueous-phase reactions or early-stage drug discovery, the lower LogP of the target compound reduces the risk of solubility-limited assay interference and simplifies formulation.
- [1] PubChem. (2026). 3-(1H-Pyrrol-3-yl)-propionic acid. Compound Summary CID 22135411. National Library of Medicine. View Source
- [2] PubChem. (2026). 3-(1H-pyrrol-2-yl)propanoic Acid. Compound Summary CID 11286501. National Library of Medicine. View Source
- [3] PubChem. (2026). 3-(Furan-3-yl)propanoic acid. Compound Summary CID 13310353. National Library of Medicine. View Source
- [4] PubChem. (2026). 3-(Thiophen-3-yl)propanoic acid. Compound Summary. National Library of Medicine. View Source
- [5] IUPHAR/BPS Guide to Pharmacology. (n.d.). indole-3-propionic acid Ligand Page. XLogP = 1.73. View Source
